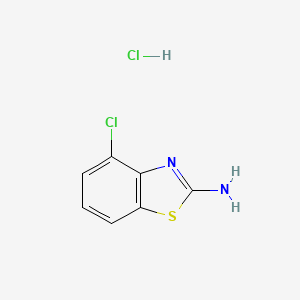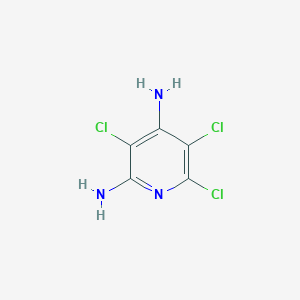
3,5,6-Trichloropyridine-2,4-diamine
Vue d'ensemble
Description
“3,5,6-Trichloropyridine-2,4-diamine” is a chemical compound with the molecular formula C5H4Cl3N3 . It is a pyridine derivative, which is a class of compounds that have broad applications in many fields of chemistry .
Synthesis Analysis
The synthesis of “3,5,6-Trichloropyridine-2,4-diamine” and similar compounds often involves reactions with organolithium reagents . For example, pentachloropyridine can react with diethyl malonate to construct diethyl 2- (perchloropyridin-4-yl)malonate .Molecular Structure Analysis
The molecular structure of “3,5,6-Trichloropyridine-2,4-diamine” consists of a pyridine ring with three chlorine atoms and two amine groups attached . The exact mass of the molecule is 210.947080 g/mol .Chemical Reactions Analysis
Pyridine compounds like “3,5,6-Trichloropyridine-2,4-diamine” are highly reactive towards nucleophilic attack due to their electron-deficient nature . All halogen atoms may be displaced by nucleophiles, leading to the formation of various substituted pyridine compounds .Applications De Recherche Scientifique
Heterocyclic Chemistry Research
3,5,6-Trichloropyridine-2,4-diamine: is a valuable heterocyclic compound that serves as a building block in the synthesis of more complex molecules. Its trichlorinated pyridine ring is a key structural motif in many pharmaceuticals and agrochemicals. Researchers utilize this compound to study the reactivity of chlorinated heterocycles and to develop new synthetic pathways .
Molecular Dynamics Simulations
This compound is used in molecular dynamics simulations to understand its behavior at the atomic level. Simulations can reveal insights into stereochemistry, isomerism, hybridization, and molecular orbitals, which are crucial for designing molecules with desired properties .
Analytical Chemistry
In analytical chemistry, 3,5,6-Trichloropyridine-2,4-diamine can be employed as a secondary standard in quantitative NMR studies due to its well-defined structure and properties. This allows for accurate calibration and quantification of other substances .
Environmental Science
As a metabolite of certain insecticides and herbicides, this compound’s environmental fate and impact are studied extensively. Research focuses on its biodegradation and the pathways through which it is mineralized or detoxified in the environment .
Mécanisme D'action
Target of Action
It is known that chlorinated pyridine compounds, such as this one, are often used in the synthesis of various organic compounds . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It is known that chlorinated pyridines are highly reactive towards nucleophilic attack . This suggests that the compound may interact with its targets by undergoing nucleophilic substitution reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It is known that chlorinated pyridines can be involved in various chemical reactions, leading to the synthesis of a wide range of organic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific targets and reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Trichloropyridine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of the compound and its interactions with its targets . For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .
Propriétés
IUPAC Name |
3,5,6-trichloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUJKXQIISHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593685 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloropyridine-2,4-diamine | |
CAS RN |
725208-26-4 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)



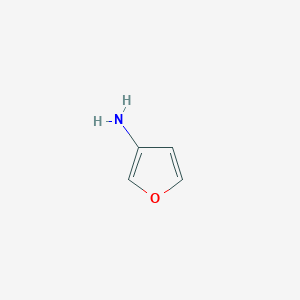
![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
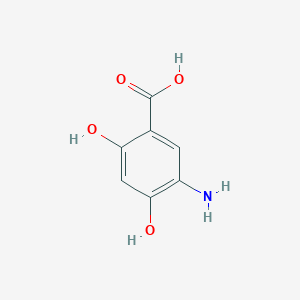
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
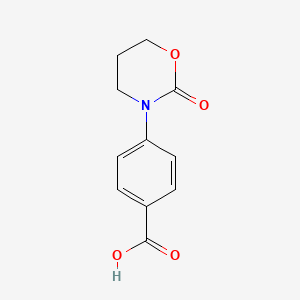
![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)

